Phosphagène

Vue d'ensemble

Description

Phosphocreatine (PCr) is a high-energy phosphate compound that is found in the cells of the human body. It is a major source of energy for muscle contractions and other cellular processes. PCr is synthesized from the breakdown of creatine, an organic compound found in the body, and is essential for normal muscle function. It is also involved in the production of ATP (adenosine triphosphate), the main source of energy for cellular metabolism. PCr is found in the mitochondria, the energy-producing organelles of cells.

Applications De Recherche Scientifique

Santé cardiaque et maladies

Phosphagène: a fait l'objet de nombreuses études pour son rôle dans la santé cardiaque. Il agit comme une réserve d'énergie, particulièrement bénéfique pendant les périodes de forte demande, comme en cas d'insuffisance cardiaque ou de conditions ischémiques . La supplémentation en PCr peut conduire à une amélioration de la fonction cardiaque en stabilisant les membranes cellulaires et en maintenant les réserves d'adénosine triphosphate (ATP). Ceci est crucial pendant l'ischémie myocardique aiguë, où le PCr peut réduire les arythmies et améliorer la récupération de la fonction contractile post-ischémique .

Performance musculaire squelettique

Dans les muscles squelettiques, le PCr est essentiel pour la production rapide d'énergie. Il est particulièrement important pendant les exercices de haute intensité et de courte durée où un réapprovisionnement immédiat en ATP est nécessaire. La supplémentation en PCr peut augmenter les niveaux intramusculaires de PCr, améliorant ainsi la capacité de travail de haute intensité et améliorant les temps de récupération entre les séances d'exercice .

Neuroprotection

Le PCr possède des propriétés neuroprotectrices qui sont bénéfiques en cas d'ischémie cérébrale. En maintenant les niveaux d'ATP, le PCr peut aider à protéger les neurones des déficits énergétiques pendant les événements ischémiques. Cette application est importante dans la recherche sur les accidents vasculaires cérébraux, où la restauration rapide de l'équilibre énergétique dans le cerveau est essentielle pour réduire les dommages à long terme .

Régulation métabolique dans le tissu adipeux

Des études récentes ont révélé un rôle du système créatine/PCr dans la régulation de l'inflammation induite par l'obésité dans le tissu adipeux blanc (WAT). Le PCr peut influencer le rapport ATP:ADP et supprimer l'activité de la protéine kinase activée par l'AMP (AMPK), qui est impliquée dans les voies de régulation métabolique et inflammatoire .

Tamponnement énergétique en bioénergétique cellulaire

Le système PCr sert de tampon énergétique, assurant un approvisionnement constant en ATP pendant les augmentations soudaines de la demande énergétique. Ceci est essentiel dans les tissus aux besoins énergétiques fluctuants, comme les cellules musculaires et cérébrales. Le circuit créatine kinase (CK) - PCr, également connu sous le nom de navette PCr, est au cœur de cette capacité de tamponnement énergétique .

Applications thérapeutiques dans les conditions cliniques

Le PCr s'est avéré prometteur dans les applications thérapeutiques pour diverses conditions cliniques qui ciblent l'altération énergétique cellulaire. Sa capacité à augmenter le métabolisme énergétique en fait un traitement adjuvant potentiel dans des pathologies telles que l'insuffisance cardiaque, la maladie cardiaque ischémique chronique et la chirurgie cardiaque. Les effets thérapeutiques de la supplémentation en PCr ont été soutenus par plus de 40 ans de recherche, indiquant son potentiel pour améliorer les résultats dans ces conditions .

Mécanisme D'action

Target of Action

Phosphocreatine primarily targets the skeletal muscles, myocardium, and brain . It interacts with adenosine diphosphate (ADP) to convert it back to adenosine triphosphate (ATP) . ATP is an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .

Mode of Action

Phosphocreatine acts as a high-energy reserve in a coupled reaction . The energy given off from donating the phosphate group is used to regenerate ATP from ADP . This process is catalyzed by creatine kinase . Phosphocreatine plays a particularly important role in tissues that have high, fluctuating energy demands such as muscle and brain .

Biochemical Pathways

The creatine/phosphocreatine system is important in the homeostasis of cellular bioenergetics . Creatine is synthesized from glycine and l-arginine via two enzymatic steps that occur primarily in kidney cells and hepatocytes, respectively . Once generated in hepatocytes, creatine enters circulation and is taken up by the target cells (mainly muscle and brain cells). Creatine is then phosphorylated into phosphocreatine at the expense of equimolar ATP .

Pharmacokinetics

Phosphocreatine exhibits rapid elimination from the body . Most of the phosphocreatine entering systemic circulation is converted to creatine . Intravenous administration of phosphocreatine results in elevated ATP levels in the heart and red blood cells . Creatine, as an active metabolite, has been shown to partially mediate phosphocreatine’s hemorheological improvement .

Result of Action

The primary result of phosphocreatine’s action is the regeneration of ATP from ADP . This process serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain . It plays a critical role in maintaining energy homeostasis, acting as a temporal and spatial buffer of bodily energy .

Action Environment

Phosphocreatine’s action is influenced by the environment within the body’s tissues. It plays a pivotal role in tissues with high, fluctuating energy requirements, such as muscle and brain tissues . Additionally, it has been found that phosphocreatine was the most enriched metabolite in the subcutaneous white adipose tissue from humans with obesity, relative to white adipose tissue from those without obesity .

Orientations Futures

Given the utility of phosphocreatine to recycle ATP, the most plausible therapeutic potentials for its use involve conditions caused by energy shortage or by increased energy requirements - such as in ischemic stroke and other cerebrovascular diseases . It is also taken as a supplement by some professional athletes as a means to perhaps increase short bursts of muscle strength or energy for professional athletics .

Analyse Biochimique

Biochemical Properties

Phosphocreatine plays a critical role in biochemical reactions. It interacts with enzymes such as creatine kinase, which transforms creatine into phosphocreatine . This process is an important component of all vertebrates’ bioenergetic systems . Phosphocreatine can donate its phosphate group to convert adenosine diphosphate (ADP) into ATP . It also interacts with phospholipids, affecting membrane properties .

Cellular Effects

Phosphocreatine has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the energy balance within the cell . It plays a particularly important role in tissues that have high, fluctuating energy demands such as muscle and brain . It also has a protective effect on cellular membranes against various insults .

Molecular Mechanism

The molecular mechanism of phosphocreatine involves its ability to donate its phosphate group to ADP to form ATP . This process is catalyzed by the enzyme complex creatine kinase . It exerts its effects at the molecular level by maintaining high local ATP:ADP ratios .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphocreatine change over time. It has been shown to improve post-ischemic recovery of contractile function . It also prevents the depletion of intracellular ATP and internal acidification, enhancing post-ischemic recovery of protein synthesis .

Dosage Effects in Animal Models

The effects of phosphocreatine vary with different dosages in animal models. High-dose creatine supplementation has shown positive therapeutic results in various clinical applications

Metabolic Pathways

Phosphocreatine is involved in several metabolic pathways. It is synthesized from arginine and glycine by the enzyme glycine amidinotransferase (GATM) in the kidney . It is then transported in the blood to the liver, where it is transformed into phosphocreatine by the enzyme complex creatine kinase .

Transport and Distribution

Phosphocreatine is transported and distributed within cells and tissues. It is released into the blood by the liver and travels mainly to the muscle cells, and to a lesser extent the brain, heart, and pancreas . The transport and distribution of phosphocreatine are crucial for maintaining the energy balance within cells .

Subcellular Localization

Phosphocreatine is localized in various subcellular compartments. It is particularly crucial in tissues like muscle and brain, which have high and changing energy needs .

Propriétés

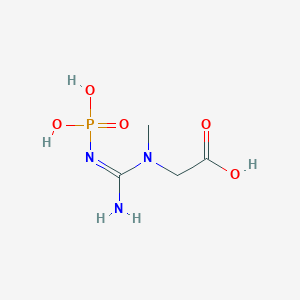

IUPAC Name |

2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBBFCLWYRJSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

922-32-7 (di-hydrochloride salt) | |

| Record name | Phosphocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0058776 | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphocreatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

449.1±47.0 °C at 760 mmHg | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Adenosine triphosphate (ATP) is the primary source of chemical energy that body muscles use to perform contractions. During such contraction processes, ATP molecules are depleted as they undergo hydrolysis reactions and become adenosine diphosphate (ADP). To maintain homeostasis in muscle activity, the ATP supply of muscles must be regenerated regularly. Phosphocreatine occurs naturally within the body and is capable of regenerating ATP by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine. This kind of regeneration of ATP with phosphocreatine typically occurs within seconds of intense muscular or neuronal effort, acting as a quickly accessible reserve of high-energy phosphates for the recycling of ATP in body muscle tissues. ATP recycling from phosphocreatine is in fact known as the quickest form of ATP regeneration. | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

67-07-2 | |

| Record name | Phosphocreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphocreatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOCREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IUV4N33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphocreatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

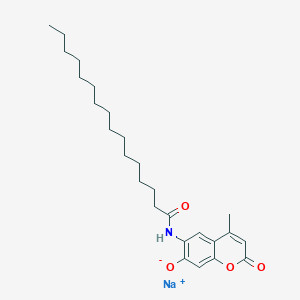

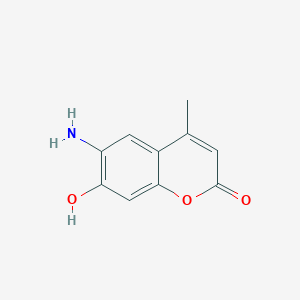

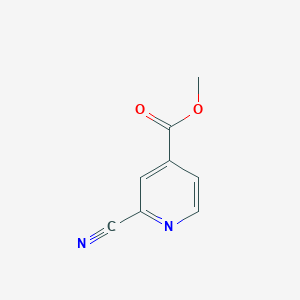

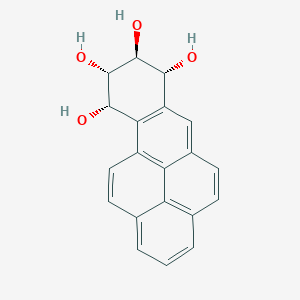

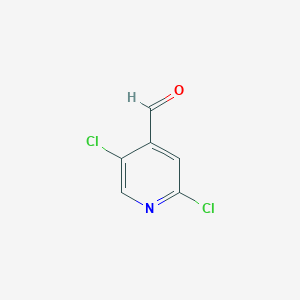

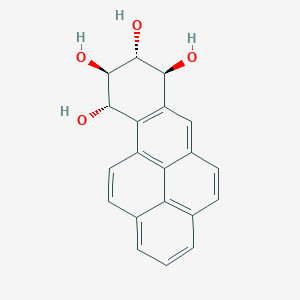

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)